3-Chloro-N-((tetrahydrofuran-2-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine
Overview
Description
3-Chloro-N-((tetrahydrofuran-2-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine: is a chemical compound with the molecular formula C10H13ClN2O It is a derivative of pyridine, characterized by the presence of a chloro group at the third position, an oxolan-2-ylmethyl group at the nitrogen atom, and a trifluoromethyl group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-((tetrahydrofuran-2-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridine, oxirane, and trifluoromethylating agents.
Formation of Oxolan-2-ylmethyl Group: The oxirane is reacted with a suitable nucleophile to form the oxolan-2-ylmethyl group.
Substitution Reaction: The 3-chloropyridine undergoes a nucleophilic substitution reaction with the oxolan-2-ylmethyl group to form the intermediate compound.
Trifluoromethylation: The intermediate compound is then subjected to trifluoromethylation using a trifluoromethylating agent under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-((tetrahydrofuran-2-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-N-((tetrahydrofuran-2-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its properties in the development of advanced materials.
Biological Studies: It is used in biological assays to study its effects on various biological pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-N-((tetrahydrofuran-2-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(oxolan-2-ylmethyl)pyridin-2-amine: Lacks the trifluoromethyl group.
5-(trifluoromethyl)pyridin-2-amine: Lacks the chloro and oxolan-2-ylmethyl groups.
Uniqueness
The presence of both the chloro and trifluoromethyl groups in 3-Chloro-N-((tetrahydrofuran-2-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine imparts unique chemical and biological properties, making it distinct from its analogs
Properties
IUPAC Name |
3-chloro-N-(oxolan-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O/c12-9-4-7(11(13,14)15)5-16-10(9)17-6-8-2-1-3-18-8/h4-5,8H,1-3,6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDKSWHUMZCISX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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